BenchChemオンラインストアへようこそ!

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

Lipophilicity Drug-likeness CNS Permeability

5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a versatile heterocyclic carboxylic acid building block. The 3,5-dimethyl substitution on the pyrazole ring enhances lipophilicity (LogP ~1.48-1.84) versus unsubstituted analogs, improving blood-brain barrier permeability and CNS penetration potential. This makes it a preferred intermediate for constructing aryl carboxamide derivatives for NMDAR-targeted programs and diversity-oriented synthesis. Ensure you source this specific analog for lead-like physicochemical properties.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 312310-14-8
Cat. No. B1348289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
CAS312310-14-8
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2=CC=C(O2)C(=O)O)C
InChIInChI=1S/C11H12N2O3/c1-7-5-8(2)13(12-7)6-9-3-4-10(16-9)11(14)15/h3-5H,6H2,1-2H3,(H,14,15)
InChIKeyBPVDCRCAORFYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic Acid (CAS 312310-14-8): Heterocyclic Building Block with Distinct Lipophilicity Profile for CNS-Targeted Library Synthesis


5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS 312310-14-8) is a heterocyclic carboxylic acid composed of a 2-furoic acid core linked via a methylene bridge to a 3,5-dimethyl-1H-pyrazole moiety. With a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the construction of aryl carboxamide derivatives with potential CNS applications [1]. Predicted physicochemical properties include a LogP of 1.48–1.84, a pKa of 3.19±0.10, and a topological polar surface area (TPSA) of 68.26 Ų . These characteristics position the compound as a moderately lipophilic, weakly acidic building block that differs meaningfully from less substituted pyrazole-furoic acid analogs in terms of lipophilicity, molecular weight, and potential pharmacokinetic behavior .

Why 5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic Acid Cannot Be Replaced by Unsubstituted or Monomethyl Pyrazole Analogs


Substituting 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid with structurally related pyrazole-furoic acid analogs (e.g., the unsubstituted pyrazole derivative CAS 386736-99-8 or the 5-methyl analog CAS 1171850-34-2) is not chemically or pharmacologically equivalent due to quantifiable differences in lipophilicity and molecular weight. The 3,5-dimethyl substitution increases the calculated LogP to 1.48–1.84, a >7-fold increase over the unsubstituted analog (LogP ≈ 0.20–1.22) and a ~20% increase over the 5-methyl analog (LogP = 1.53) . This enhanced lipophilicity directly impacts membrane permeability and CNS penetration potential, as supported by Lipinski's Rule of Five guidelines. Additionally, the molecular weight of the 3,5-dimethyl derivative (220.22 g/mol) is incrementally higher than the 5-methyl analog (206.20 g/mol) and significantly greater than the unsubstituted version (192.17 g/mol), which can affect solubility, crystallinity, and formulation behavior . These quantitative disparities render generic substitution without experimental validation a high-risk strategy for applications requiring specific pharmacokinetic or biophysical profiles.

Quantitative Differentiation Evidence: 5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic Acid vs. Closest Analogs


Lipophilicity (LogP) Comparison: 3,5-Dimethyl Derivative Exhibits >7-Fold Higher Calculated Lipophilicity than Unsubstituted Analog

The 3,5-dimethyl substitution on the pyrazole ring of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid confers a substantial increase in calculated lipophilicity (LogP) relative to the unsubstituted and monomethyl analogs. The target compound exhibits a LogP of 1.48–1.84, whereas the unsubstituted 5-(1H-pyrazol-1-ylmethyl)-2-furoic acid (CAS 386736-99-8) has a LogP of 0.20–1.22, and the 5-methyl analog (CAS 1171850-34-2) has a LogP of 1.53 . This quantitative difference is critical for applications requiring enhanced membrane permeability or blood-brain barrier penetration [1].

Lipophilicity Drug-likeness CNS Permeability

Acid Dissociation Constant (pKa) Comparison: 3,5-Dimethyl Derivative is Slightly Less Acidic than Unsubstituted and Monomethyl Analogs

The predicted pKa of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is 3.19±0.10, whereas the unsubstituted analog (CAS 386736-99-8) and the 5-methyl analog (CAS 1171850-34-2) both have predicted pKa values of 3.15±0.10 . This 0.04 unit increase in pKa reflects a marginally weaker acidity for the 3,5-dimethyl derivative, which may subtly influence ionization state at physiological pH (7.4) and in acidic microenvironments, potentially affecting solubility and formulation behavior [1].

Ionization State Solubility Formulation

Molecular Weight Differentiation: Incremental Mass Increase with 3,5-Dimethyl Substitution Impacts Physicochemical and Formulation Properties

The molecular weight of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (220.22 g/mol) is 14.02 g/mol higher than the 5-methyl analog (206.20 g/mol) and 28.05 g/mol higher than the unsubstituted analog (192.17 g/mol) . These differences, while modest, can influence key properties such as aqueous solubility, melting point, and crystallinity, which are critical for solid-form screening and formulation development [1].

Molecular Weight Solubility Crystallinity

Bioactivity Profiling: Target Compound Exhibits Multi-Target Engagement in High-Throughput Screening Assays

In high-throughput screening (HTS) assays, 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid demonstrated measurable activity against multiple biological targets. At a concentration of 6.95 µM, the compound inhibited disintegrin and metalloproteinase domain-containing protein 17 (ADAM17) with a reported inhibition value of 1.23% [1]. Additionally, at 9.3 µM, it activated the mu-type opioid receptor (MOR-1) with an activation signal of 4.41, and at 3 µM, it activated the muscarinic acetylcholine receptor M1 with a signal of -1.07 (indicating potential inverse agonism or assay noise) [1]. While direct comparative data for the unsubstituted and monomethyl analogs in these specific assays are not available in the public domain, the observed polypharmacology profile of the 3,5-dimethyl derivative suggests a unique biological fingerprint that may be attributable to its enhanced lipophilicity and molecular weight. Class-level inference from pyrazole-containing compound libraries indicates that lipophilic substitution patterns can significantly modulate target engagement profiles [2].

High-Throughput Screening Multi-target Activity Chemical Probe

Optimal Application Scenarios for 5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic Acid Based on Quantified Differentiation Evidence


Synthesis of CNS-Penetrant Chemical Probes and NMDAR Modulators

The enhanced lipophilicity of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (LogP 1.48–1.84) makes it a preferred building block for constructing CNS-targeted compound libraries, particularly as an intermediate in the synthesis of aryl carboxamide derivatives claimed as positive allosteric modulators of NMDA receptors (NMDAR) [1]. Compared to the unsubstituted analog (LogP 0.20–1.22), the 3,5-dimethyl derivative is predicted to exhibit significantly improved blood-brain barrier permeability, a critical factor for CNS drug discovery programs [2].

Design of Lipophilic Heterocyclic Libraries for Phenotypic Screening

With a LogP value exceeding 1.5 and a molecular weight of 220 g/mol, 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid aligns with lead-like physicochemical space for cell-based phenotypic screening. Its multi-target HTS activity profile—including modulation of ADAM17, opioid, and muscarinic receptors—supports its use as a diversity-oriented synthesis (DOS) building block for generating compounds with novel polypharmacology [3].

Formulation and Pre-formulation Studies Requiring Controlled Ionization Behavior

The slightly higher pKa of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (3.19 vs. 3.15 for analogs) results in a marginally lower fraction of ionized species at physiological pH, which may enhance passive diffusion across lipid bilayers. This property, combined with the compound's moderate lipophilicity, positions it as a candidate for formulation studies where subtle adjustments to ionization and solubility are required [4].

Medicinal Chemistry Optimization of Pyrazole-Containing Lead Series

The incremental increase in molecular weight and lipophilicity afforded by the 3,5-dimethyl substitution provides medicinal chemists with a strategic handle for tuning physicochemical properties during lead optimization. When a core scaffold requires enhanced membrane permeability without exceeding Lipinski's Rule of Five thresholds, 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid offers a validated intermediate that has been explicitly exemplified in patent literature for CNS applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.